4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
4-fluoro-5-pyrazol-1-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTULUALGFHJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2)N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 1H-pyrazole.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atom on the benzene ring with the pyrazole moiety. This can be achieved through a coupling reaction using appropriate catalysts and solvents.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques.
Chemical Reactions Analysis
4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amine groups.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amine groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anti-inflammatory Properties
Research indicates that compounds with structures similar to 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine exhibit significant antimicrobial and anti-inflammatory activities. The fluorine atom may enhance the compound's pharmacological profile by improving bioavailability and metabolic stability. Preliminary studies have suggested that this compound could be effective against various pathogens and could modulate inflammatory responses.
Drug Discovery Potential
The unique combination of the aromatic diamine and pyrazole ring suggests potential for further investigation as a scaffold for drug discovery. The ability of this compound to interact with biological targets warrants extensive exploration in the development of new pharmacologically active agents.
Coordination Chemistry
The diamine functionality allows for the formation of stable complexes with various metal ions. This property is particularly valuable in the development of catalysts or materials with specific properties. The coordination chemistry involving this compound can lead to innovative applications in materials science and catalysis.
Interaction Studies
Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies often focus on:
- Binding Affinity : Assessing how well the compound binds to target proteins.
- Biological Activity : Evaluating the compound's effects on cellular processes.
These studies are essential for determining the therapeutic potential of the compound.
Mechanism of Action
The mechanism of action of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, in cancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine and its analogues:
Stability and Reactivity
- Pyrazolyl Derivative : Stability data are unreported, but pyrazole’s aromaticity may confer moderate stability.
- Piperazinyl Derivative : Highly sensitive to air and light, requiring inert storage conditions .
- Trifluoromethyl Derivative : The CF₃ group’s strong electron-withdrawing nature may reduce nucleophilicity of the diamine, slowing cyclization reactions .
- Boronate Ester Derivative : Likely moisture-sensitive due to the boronate group, necessitating anhydrous handling .
Biological Activity
4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine, with the CAS number 1052598-93-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom and a pyrazole ring, which are known to influence the compound's biological interactions. The molecular formula is CHFN with a molecular weight of approximately 196.19 g/mol.
Anticancer Properties
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. A notable example includes compounds that target the p38 MAP kinase pathway, which is crucial in cancer cell signaling .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response and pain pathways. Inhibitors of COX have therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be enhanced through modifications to its structure. Research has demonstrated that substituents on the pyrazole ring can significantly affect potency and selectivity against specific biological targets. For example, the incorporation of various functional groups has been shown to improve binding affinity to target proteins .
Study 1: Antitumor Activity
A study focused on a series of pyrazole derivatives found that compounds similar to this compound exhibited potent antitumor activity against several human cancer cell lines. The study reported IC values in the low micromolar range, indicating strong inhibitory effects on cell growth .
Study 2: In Vivo Efficacy
In vivo studies using animal models have shown promising results for compounds related to this compound. These studies often assess tumor growth inhibition and overall survival rates in treated versus untreated groups. Results indicated significant reductions in tumor size and improved survival outcomes for treated animals .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Anti-inflammatory Effects : By inhibiting COX enzymes or other inflammatory mediators, it may reduce inflammation and associated pain.
Q & A
Basic: What are the optimized synthetic routes for 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine?
Answer:
The compound can be synthesized via reductive amination or microwave-assisted methods. For example, details a microwave-assisted reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using Pd/C catalyst and hydrazine hydrate. Microwave irradiation enhances reaction efficiency by reducing time and improving yield. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst loading (5–10% Pd/C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>98%) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Standard characterization involves:
- NMR spectroscopy : and NMR confirm substituent positions and fluorine coupling patterns (e.g., splitting in aromatic regions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and F.
- HPLC : Monitors purity, with mobile phases optimized for polar aromatic amines (e.g., acetonitrile/water with 0.1% TFA) .
Advanced: How can factorial design optimize reaction conditions for derivatives of this compound?
Answer:
Factorial design (e.g., 2 or response surface methodology) systematically evaluates variables like temperature, catalyst loading, and solvent polarity. For instance, a 3-factor design could identify interactions between microwave power (100–300 W), reaction time (10–30 min), and molar ratios. Statistical software (e.g., Minitab) analyzes yield and purity responses. highlights factorial design’s role in minimizing experimental runs while maximizing data robustness .
Advanced: How can computational modeling predict biological activity or reactivity?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular docking : Screens interactions with target proteins (e.g., kinase inhibitors) using software like AutoDock.
- COMSOL Multiphysics : Simulates reaction kinetics or diffusion in heterogeneous systems. emphasizes AI-driven simulations for optimizing synthesis pathways and predicting byproduct formation .
Advanced: How to resolve contradictions in reported biological activities of similar compounds?
Answer:
Contradictions often arise from assay variability or structural nuances. Methodological steps include:
- Meta-analysis : Compare datasets from and , focusing on substituent effects (e.g., fluoro vs. methoxy groups).
- Dose-response reevaluation : Use standardized assays (e.g., IC in enzyme inhibition) under controlled conditions.
- SAR studies : Systematically modify the pyrazole or fluorobenzene moieties to isolate activity contributors .
Advanced: What purification strategies address challenges in isolating this compound?
Answer:
- Membrane technologies : Nanofiltration removes low-MW impurities while retaining the target compound.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal yield.
- Prep-HPLC : Utilize C18 columns with gradient elution for high-purity isolation. classifies membrane and separation technologies as critical for scaling lab-scale syntheses .
Basic: How to link research on this compound to broader theoretical frameworks?
Answer:
Frame studies within:
- Hammett substituent theory : Correlate fluorine’s electron-withdrawing effects with reaction rates or binding affinities.
- Retrosynthetic analysis : Deconstruct the molecule to prioritize synthons (e.g., fluorinated aniline precursors). and stress aligning experimental design with theoretical models to enhance mechanistic insights .
Advanced: What advanced spectroscopic methods probe dynamic behavior in solution?
Answer:
- Fluorescence quenching : Study interactions with biomacromolecules (e.g., serum albumin).
- NMR relaxation studies : Measure times to assess rotational mobility.
- Time-resolved IR : Track transient intermediates during reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
